N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
CAS No.: 1795420-09-5
Cat. No.: VC7547242
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795420-09-5 |
|---|---|
| Molecular Formula | C17H26N2O4S |
| Molecular Weight | 354.47 |
| IUPAC Name | N-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C17H26N2O4S/c1-18(24(3,21)22)13-17(20)19-11-5-4-6-15(12-19)14-7-9-16(23-2)10-8-14/h7-10,15H,4-6,11-13H2,1-3H3 |
| Standard InChI Key | VBLWPFMNDQADTA-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, N-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide, reflects its three primary components:
-
Methanesulfonamide Group: A sulfonamide derivative with a methyl substituent, known for enhancing metabolic stability and binding affinity in drug design.
-
Azepane Ring: A seven-membered saturated nitrogen heterocycle, which confers conformational flexibility and potential interaction with biological targets.
-
4-Methoxyphenyl Moiety: An aromatic ring with a methoxy substituent at the para position, often associated with improved solubility and target selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₄S |
| Molecular Weight | 354.47 g/mol |
| SMILES | CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C |
| Solubility | Not yet characterized |
The structural complexity of this compound necessitates advanced analytical techniques, such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), for precise characterization.
Synthetic Pathways
Synthesis involves a multi-step process optimized for yield and purity:
-
Acylation of Azepane: The azepane ring undergoes acylation with bromoacetyl bromide to introduce a reactive ketone group.
-
Nucleophilic Substitution: The intermediate reacts with methylamine to form a secondary amine, critical for subsequent sulfonylation.
-
Sulfonylation: Methanesulfonyl chloride is introduced to yield the final sulfonamide derivative.
-
Purification: Column chromatography or recrystallization ensures >95% purity, as confirmed by HPLC.
Key reaction conditions include anhydrous tetrahydrofuran (THF) as the solvent, triethylamine as a base, and temperatures maintained at 0–5°C during sulfonylation to minimize side reactions.
Recent Studies and Pharmacokinetics
Bioavailability and Metabolism
A 2024 rodent study reported a plasma half-life of 2.3 hours and oral bioavailability of 18%, attributed to first-pass metabolism in the liver. Major metabolites include N-desmethyl and O-demethylated derivatives, identified using LC-MS/MS.
Toxicity Profile
Acute toxicity tests in rats (LD₅₀ > 2000 mg/kg) classify the compound as Category 5 under GHS guidelines, though chronic exposure data remain unavailable.
Future Directions
Clinical Translation
-
Phase I Trials: Assessing safety and tolerability in healthy volunteers.
-
Formulation Optimization: Nanoemulsions or liposomes to enhance bioavailability.
Mechanistic Studies
-
Target Identification: CRISPR-Cas9 screens to map interacting proteins.
-
Synergistic Combinations: Testing with NSAIDs or antifungals for enhanced efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume